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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2636837 Get Quote

An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine: Synthesis, Properties,

and Applications

Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)pyridin-3-
amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry

and drug development. This document details the compound's chemical structure, a robust

synthetic pathway, its physicochemical and spectroscopic properties, and its potential

applications as a versatile scaffold. The guide is structured to provide both foundational

knowledge and practical, field-proven insights for scientists engaged in synthetic chemistry and

drug discovery.

Introduction and Strategic Importance
2-(1H-pyrazol-1-yl)pyridin-3-amine is a bifunctional heterocyclic molecule that incorporates

two key pharmacophores: the pyrazole ring and the 3-aminopyridine moiety. The pyrazole

nucleus is a privileged scaffold found in numerous FDA-approved drugs, valued for its

metabolic stability and ability to participate in hydrogen bonding.[1] Aminopyrazole derivatives,

in particular, are recognized as versatile frameworks in drug discovery, with applications as

kinase inhibitors, anticancer, and anti-inflammatory agents.[2][3] The aminopyridine component

is also critical, serving as a versatile synthetic handle and a key interaction domain in many

biologically active compounds.
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The strategic combination of these two rings in 2-(1H-pyrazol-1-yl)pyridin-3-amine creates a

unique scaffold with a defined three-dimensional geometry, making it an attractive starting point

for the development of targeted therapeutics. This guide elucidates the core chemical principles

and methodologies required to synthesize, characterize, and utilize this valuable compound.

Chemical Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its structure

and identifiers.

Chemical Structure
The molecule consists of a 1H-pyrazole ring linked at its N1 position to the C2 position of a

pyridine ring, which is substituted with an amino group at the C3 position.

Figure 1: Chemical structure of 2-(1H-pyrazol-1-yl)pyridin-3-amine.

Key Identifier Information
Proper identification is critical for regulatory compliance, procurement, and literature searches.

The key identifiers for this compound are summarized below.

Identifier Value Source

CAS Number 172784-50-8 [4][5]

Molecular Formula C₈H₈N₄ [6]

Molecular Weight 160.18 g/mol [4][6]

IUPAC Name
2-(1H-pyrazol-1-yl)pyridin-3-

amine
N/A

Synthesis and Characterization
While specific literature detailing the complete experimental synthesis and characterization of

this exact molecule is sparse, a reliable synthetic route can be designed based on well-

established principles of heterocyclic chemistry. The proposed pathway involves a two-step

sequence starting from commercially available 2-chloro-3-nitropyridine.
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Proposed Synthetic Pathway
The synthesis proceeds via two logical steps:

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position of 2-chloro-3-

nitropyridine is highly activated towards nucleophilic displacement by the electron-

withdrawing nitro group at the C3 position. Reaction with 1H-pyrazole, a nitrogen

nucleophile, yields the intermediate, 2-(1H-pyrazol-1-yl)-3-nitropyridine.

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary

amine using standard reducing agents to yield the final product. Common methods include

reduction with tin(II) chloride (SnCl₂) or catalytic hydrogenation.[7][8]

2-Chloro-3-nitropyridine

+ 1H-Pyrazole
2-(1H-Pyrazol-1-yl)-3-nitropyridine

SₙAr
(e.g., K₂CO₃, DMF, Heat) 2-(1H-Pyrazol-1-yl)pyridin-3-amine

Reduction
(e.g., SnCl₂·2H₂O, EtOH, HCl)

Click to download full resolution via product page

Figure 2: Proposed two-step synthesis of the target compound.

Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, with clear checkpoints for confirming the

progression of the reaction.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-3-nitropyridine (Intermediate)

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 2-chloro-3-nitropyridine (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous

potassium carbonate (K₂CO₃, 2.0 eq).

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a

solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

Reaction: Heat the mixture to 80-100 °C and stir vigorously.
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Causality: The elevated temperature is necessary to overcome the activation energy for

the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the pyrazole, increasing its

nucleophilicity.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

hexane/ethyl acetate solvent system. The consumption of the starting material and the

appearance of a new, typically more polar, product spot indicates reaction progression.

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room

temperature. Pour the reaction mixture into ice-water, which will precipitate the product.

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to

remove DMF and inorganic salts, and dry under vacuum. The crude product can be purified

by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine (Final Product)

Reagent Preparation: In a round-bottom flask, suspend the crude 2-(1H-pyrazol-1-yl)-3-

nitropyridine (1.0 eq) in ethanol.

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.[8] Carefully

add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is exothermic.

Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours.

Causality: SnCl₂ in acidic media is a classic and effective reagent for the reduction of

aromatic nitro groups to primary amines.

Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot

and the appearance of a new, often UV-active and more polar amine spot, confirms the

reduction.

Work-up: After completion, cool the reaction to room temperature and carefully neutralize the

excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃)

until the pH is ~8-9.
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Trustworthiness: The neutralization step is critical. It deprotonates the amine product,

making it soluble in organic solvents, and precipitates tin salts, which can then be

removed.

Extraction & Isolation: Extract the aqueous mixture multiple times with ethyl acetate or

dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude amine by column chromatography on silica gel to obtain the

final product.

Physicochemical and Spectroscopic Properties
Characterization is essential for confirming the identity and purity of the synthesized

compound. While extensive experimental data is not publicly available, the expected properties

can be reliably predicted.

Physicochemical Data
Property Predicted/Known Value Notes

Appearance
White to light yellow or tan

solid
Typical for aromatic amines.

Melting Point Not reported
Expected to be a solid at room

temperature.

Solubility

Soluble in methanol, DMSO,

chloroform; sparingly soluble in

water.

Based on the polarity of the

functional groups.

Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic signatures for 2-(1H-pyrazol-1-
yl)pyridin-3-amine. These predictions are based on the analysis of structurally similar

compounds and fundamental spectroscopic principles.[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2636837?utm_src=pdf-body
https://www.benchchem.com/product/b2636837?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c10907
https://www.rsc.org/suppdata/dt/c1/c1dt10420a/c1dt10420a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2636837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Signature

¹H NMR

δ 8.1-8.3 ppm (d, 1H): Pyridine H6 proton. δ 7.8-

8.0 ppm (d, 1H): Pyrazole H5' proton. δ 7.2-7.4

ppm (dd, 1H): Pyridine H4 proton. δ 7.0-7.2 ppm

(dd, 1H): Pyridine H5 proton. δ 6.4-6.6 ppm (t,

1H): Pyrazole H4' proton. δ 4.5-5.5 ppm (br s,

2H): -NH₂ protons (exchangeable with D₂O).

¹³C NMR

δ 145-155 ppm: C2, C6 (Pyridine) & C3', C5'

(Pyrazole). δ 135-145 ppm: C3 (Pyridine,

amine-bearing). δ 120-130 ppm: C4, C5

(Pyridine). δ 105-115 ppm: C4' (Pyrazole).

IR (cm⁻¹)

3450-3300 cm⁻¹: Two sharp bands, asymmetric

& symmetric N-H stretch of primary amine.

3150-3100 cm⁻¹: Aromatic C-H stretch. 1620-

1580 cm⁻¹: N-H bending (scissoring) vibration.

1580-1450 cm⁻¹: C=C and C=N ring stretching

vibrations. 1350-1250 cm⁻¹: Aromatic C-N

stretching vibration.

Mass Spec (EI)

m/z 160 (M⁺): Molecular ion peak. Key

Fragments: m/z 133 (loss of HCN), m/z 105

(further fragmentation).

Chemical Reactivity and Derivatization Potential
The primary amine at the C3 position is the most reactive site for derivatization, making this

molecule an excellent scaffold for building chemical libraries.

Key Reactions
Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl

chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a

common strategy to probe binding pockets in drug targets.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though

controlling the degree of alkylation can be challenging. Reductive amination with aldehydes
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or ketones provides a more controlled method for synthesizing secondary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a

versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens)

via Sandmeyer-type reactions.

2-(1H-pyrazol-1-yl)pyridin-3-amine

Amide Derivative

R-COCl, Base

Sulfonamide Derivative

R-SO₂Cl, Base

Secondary Amine

R-CHO, NaBH(OAc)₃

Diazonium Intermediate

NaNO₂, HCl, 0°C

Click to download full resolution via product page

Figure 3: Key derivatization reactions of the primary amine group.

Applications in Medicinal Chemistry and Drug
Discovery
The 2-(pyrazol-1-yl)pyridine scaffold is a proven pharmacophore. A series of derivatives were

reported as potent inhibitors of ALK5 (TGFβ receptor I kinase), with potential applications in

preventing dermal scarring.[11] The addition of the 3-amino group enhances the molecule's

utility by providing a vector for modification, allowing chemists to systematically explore the

structure-activity relationship (SAR) of the scaffold against various biological targets.

Given the known activities of related compounds, 2-(1H-pyrazol-1-yl)pyridin-3-amine and its

derivatives are prime candidates for screening and development in several therapeutic areas:

Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such

as p38 MAP kinase.[3]

Neurodegenerative Disorders: Certain kinase inhibitors have shown potential in treating

diseases like Alzheimer's and Parkinson's.
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Infectious Diseases: The pyrazole core is present in compounds with antibacterial and

antiviral properties.[2]

Conclusion
2-(1H-pyrazol-1-yl)pyridin-3-amine is a high-value chemical scaffold that merges the

favorable properties of both pyrazole and aminopyridine rings. This guide has outlined a robust

and logical synthetic pathway, provided a detailed profile of its expected chemical and

spectroscopic properties, and highlighted its significant potential for derivatization. For

researchers and drug development professionals, this compound represents a versatile and

promising starting point for the design and synthesis of novel, targeted therapeutics. Its

strategic importance is underscored by the proven success of related structures in a multitude

of medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-
nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

2. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-
carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential
nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. 33586 | Sigma-Aldrich [sigmaaldrich.com]

5. 2-(1H-PYRAZOL-1-YL)PYRIDIN-3-AMINE | 172784-50-8 [chemicalbook.com]

6. scbt.com [scbt.com]

7. Page loading... [wap.guidechem.com]

8. Page loading... [guidechem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemicalbook.com/synthesis/2-1h-pyrazol-3-yl-pyridine.htm
https://www.benchchem.com/product/b2636837?utm_src=pdf-body
https://www.benchchem.com/product/b2636837?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00610d
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00610d
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00610d
https://www.chemicalbook.com/synthesis/2-1h-pyrazol-3-yl-pyridine.htm
https://pubmed.ncbi.nlm.nih.gov/40101451/
https://pubmed.ncbi.nlm.nih.gov/40101451/
https://pubmed.ncbi.nlm.nih.gov/40101451/
https://pubmed.ncbi.nlm.nih.gov/40101451/
https://www.sigmaaldrich.com/JP/ja/search/33586?focus=products&page=1&perpage=30&sort=relevance&term=33586&type=product
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21491791.htm
https://www.scbt.com/p/2-1h-pyrazol-1-yl-pyridin-3-amine
https://wap.guidechem.com/question/what-is-the-synthesis-and-appl-id139226.html
https://www.guidechem.com/question/how-to-apply-and-prepare-2-chl-id146739.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2636837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. pubs.acs.org [pubs.acs.org]

10. rsc.org [rsc.org]

11. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential
utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-(1H-pyrazol-1-yl)pyridin-3-amine chemical structure
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2636837#2-1h-pyrazol-1-yl-pyridin-3-amine-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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